L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine
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Overview
Description
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine is a peptide composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residues, potentially forming dityrosine cross-links.
Reduction: Reducing agents can break disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Using specific reagents like N-hydroxysuccinimide (NHS) esters for targeted modifications.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can yield free thiol groups.
Scientific Research Applications
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including enzyme activity and receptor binding. The exact mechanism depends on the context in which the peptide is used, such as in therapeutic applications or biochemical assays.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
L-Tyrosyl-L-glutamine: Another peptide with potential therapeutic uses.
Uniqueness
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
CAS No. |
920521-03-5 |
---|---|
Molecular Formula |
C36H51N7O12 |
Molecular Weight |
773.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H51N7O12/c1-18(2)13-25(32(50)40-27(15-22-7-11-24(47)12-8-22)34(52)43-29(17-45)36(54)55)39-33(51)26(14-21-5-9-23(46)10-6-21)41-35(53)28(16-44)42-31(49)20(4)38-30(48)19(3)37/h5-12,18-20,25-29,44-47H,13-17,37H2,1-4H3,(H,38,48)(H,39,51)(H,40,50)(H,41,53)(H,42,49)(H,43,52)(H,54,55)/t19-,20-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
BTIBLQQSVZDZHZ-ZIHQIERDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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